2-ethoxy-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-5-methylbenzenesulfonamide
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Overview
Description
. This compound is known for its unique structure, which includes a tetrahydrofuran ring and a benzenesulfonamide group, making it a subject of interest for researchers exploring new chemical reactions and applications.
Scientific Research Applications
2-ethoxy-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-5-methylbenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Researchers are exploring its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Preparation Methods
The synthesis of 2-ethoxy-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-5-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the Benzenesulfonamide Group: This step involves the reaction of the tetrahydrofuran intermediate with a benzenesulfonamide derivative under specific conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-ethoxy-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-5-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but they may include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
2-ethoxy-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-5-methylbenzenesulfonamide can be compared with other similar compounds, such as:
2-ethoxy-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide: This compound has a similar structure but lacks the methyl group on the benzenesulfonamide ring, which may affect its reactivity and applications.
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-5-methylbenzenesulfonamide: This compound lacks the ethoxy group, which may influence its solubility and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethoxy-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-3-20-12-5-4-11(2)8-13(12)21(17,18)15-9-14(16)6-7-19-10-14/h4-5,8,15-16H,3,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGHZZQBCWDIMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC2(CCOC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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